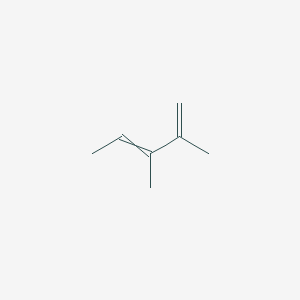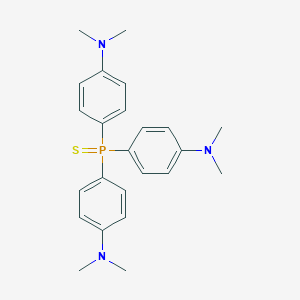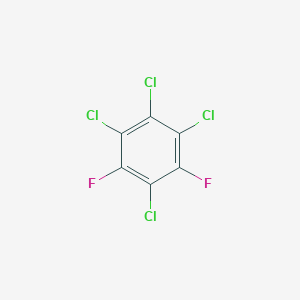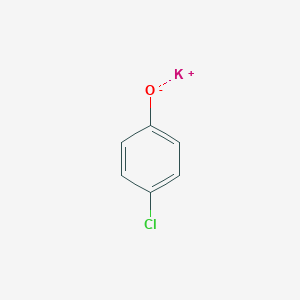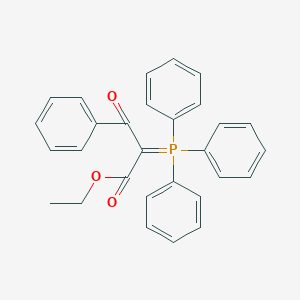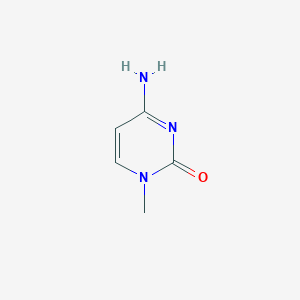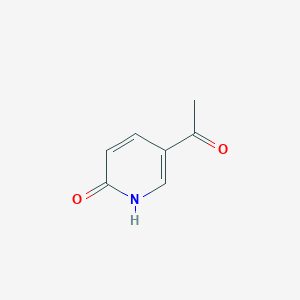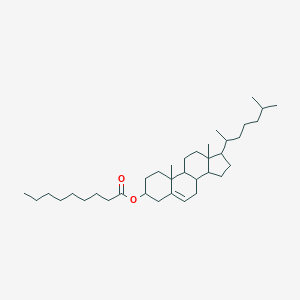![molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3](/img/structure/B75621.png)
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that has been synthesized using various methods.
作用機序
The mechanism of action of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate involves the inhibition of PP1 and PP2A. These enzymes are responsible for the dephosphorylation of proteins, which is a critical step in many cellular processes. The inhibition of PP1 and PP2A by this compound leads to the accumulation of phosphorylated proteins, which can affect various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death by inhibiting PP2A. In neurodegenerative diseases, it has been used to study the role of PP1 in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. In cardiovascular disorders, it has been used to investigate the role of PP1 in the regulation of cardiac contractility.
実験室実験の利点と制限
One of the main advantages of using [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in lab experiments is its potency as an inhibitor of PP1 and PP2A. This compound has been shown to be more effective than other PP1 and PP2A inhibitors, which makes it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
将来の方向性
There are several future directions for the use of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in scientific research. One direction is the development of more specific inhibitors of PP1 and PP2A. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Another direction is the investigation of the role of PP1 and PP2A in the regulation of other cellular processes, such as autophagy and DNA repair. Finally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a valuable tool for studying the role of PP1 and PP2A in various biological systems. Its unique properties as a potent inhibitor of these enzymes make it a valuable tool for scientific research. However, it is important to use appropriate safety measures when handling this compound to avoid any adverse effects. There are several future directions for the use of this compound in scientific research, including the development of more specific inhibitors of PP1 and PP2A and the investigation of its role in other cellular processes.
科学的研究の応用
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are enzymes involved in the regulation of various cellular processes. This compound has been used to study the role of PP1 and PP2A in different biological systems, including cancer, neurodegenerative diseases, and cardiovascular disorders.
特性
CAS番号 |
1118-38-3 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChIキー |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
正規SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

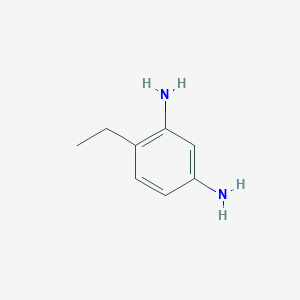
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

